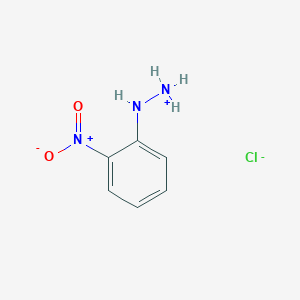

(2-nitroanilino)azanium;chloride

説明

BenchChem offers high-quality (2-nitroanilino)azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-nitroanilino)azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-nitroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3034-19-3 (Parent) | |

| Record name | Hydrazine, (o-nitrophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-87-4 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (o-nitrophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

An In-Depth Technical Guide to 2-Nitrobenzenediazonium Chloride: Synthesis, Reactivity, and Applications

A Note on Chemical Identity: The topic specified, "(2-nitroanilino)azanium;chloride," with CAS number 33240-96-9, presents an ambiguity. Major chemical databases, including PubChem and ChemNet, assign CAS number 33240-96-9 to 3-nitroanilinium chloride , the hydrochloride salt of 3-nitroaniline.[1][2] However, the chemical name provided points to a derivative of 2-nitroaniline . Given the context of providing a technical guide for researchers, this document will focus on the synthetically versatile and highly reactive diazonium salt derived from 2-nitroaniline: 2-nitrobenzenediazonium chloride . This intermediate is central to a vast array of chemical transformations and aligns with the structural implication of the requested topic name.

Introduction to Arenediazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, serving as exceptionally versatile intermediates for the introduction of a wide range of functional groups onto an aromatic ring.[3][4] First reported by Peter Griess in 1858, the "diazotization" reaction converts a primary aromatic amine into a diazonium salt, which contains the functional group [Ar−N⁺≡N]X⁻.[3] The diazonium group (–N₂⁺) is an excellent leaving group, readily displaced by various nucleophiles with the liberation of nitrogen gas (N₂), a thermodynamically favorable process.[5]

This guide provides a detailed exploration of 2-nitrobenzenediazonium chloride, a representative and highly reactive member of this class. The presence of the strongly electron-withdrawing nitro group (–NO₂) ortho to the diazonium functionality significantly influences its reactivity and stability. We will delve into its synthesis, core reaction pathways including azo coupling and substitution reactions, and the critical safety protocols required for its handling.

Chemical Properties and Synthesis

2-Nitrobenzenediazonium chloride is typically not isolated as a solid due to its inherent instability and explosive nature.[3][6] It is almost always prepared in situ as a cold aqueous solution and used immediately for subsequent reactions.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Parent Compound | 2-Nitroaniline | |

| CAS Number | 88-74-4 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Orange solid | [1] |

| Melting Point | 70-73 °C | [7] |

| Diazonium Salt | 2-Nitrobenzenediazonium chloride | |

| Molecular Formula | C₆H₅ClN₄O₂ | Inferred |

| Molecular Weight | 185.58 g/mol | Inferred |

| Stability | Highly unstable; explosive when dry. Prepared and used in cold (0-5 °C) aqueous solution. | [3][6][8] |

| Solubility | Soluble in acidic aqueous solutions. | [9] |

The Diazotization of 2-Nitroaniline

The synthesis of 2-nitrobenzenediazonium chloride is achieved through diazotization, which involves the reaction of 2-nitroaniline with nitrous acid (HNO₂) at low temperatures.[10] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5]

The mechanism proceeds via the formation of the nitrosonium ion (N≡O⁺), which acts as the electrophile and attacks the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of a water molecule yield the diazonium ion.[5]

Experimental Protocol: In-situ Preparation of 2-Nitrobenzenediazonium Chloride

This protocol describes a standard laboratory procedure for the preparation of a 2-nitrobenzenediazonium chloride solution for immediate use.

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (~37%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Potassium iodide-starch paper

Procedure:

-

Amine Salt Formation: In a beaker of appropriate size, suspend 1.0 molar equivalent of 2-nitroaniline in approximately 3.0 molar equivalents of concentrated hydrochloric acid and a volume of water.

-

Cooling: Place the beaker in an ice-water bath and stir continuously with a magnetic stirrer until the temperature of the slurry is between 0 and 5 °C. A fine suspension of 2-nitroaniline hydrochloride should form.[11]

-

Nitrite Solution Preparation: In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.

-

Diazotization: Add the chilled sodium nitrite solution dropwise to the stirred amine salt slurry. Crucially, the reaction temperature must be maintained between 0-5 °C throughout the addition. [10] Use a thermometer to monitor the temperature continuously. The addition should be slow enough to prevent a temperature rise from the exothermic reaction.

-

Completion and Confirmation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.[9] The completion of the reaction can be monitored by testing for the presence of a slight excess of nitrous acid. A drop of the reaction mixture applied to potassium iodide-starch paper should produce an immediate blue-black color.[12]

-

Immediate Use: The resulting cold solution of 2-nitrobenzenediazonium chloride is now ready for immediate use in subsequent reactions. Do NOT attempt to isolate the solid diazonium chloride. [3][13]

Caption: General workflow for the in-situ synthesis of 2-nitrobenzenediazonium chloride.

Core Applications in Organic Synthesis

The utility of 2-nitrobenzenediazonium chloride lies in its two primary reaction pathways: azo coupling (retention of the N₂ unit) and substitution (loss of the N₂ unit).

Azo Coupling Reactions: The Synthesis of Azo Dyes

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as a weak electrophile, attacking an electron-rich aromatic ring such as a phenol or an aniline.[14] This reaction is the basis for the production of a vast number of brightly colored azo dyes.[15]

The coupling with phenols is typically carried out in mildly alkaline conditions (pH 9-10), which deprotonates the phenol to the more strongly activating phenoxide ion.[16][17]

Caption: Simplified mechanism of the azo coupling reaction.

Experimental Protocol: Synthesis of an Azo Dye (e.g., with 2-Naphthol)

This protocol outlines the coupling of the previously prepared 2-nitrobenzenediazonium chloride solution with 2-naphthol.

Materials:

-

Freshly prepared cold solution of 2-nitrobenzenediazonium chloride

-

2-Naphthol

-

10% Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

Naphthoxide Solution: In a beaker, dissolve 1.0 molar equivalent of 2-naphthol in a sufficient amount of 10% NaOH solution.

-

Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

-

Coupling Reaction: Slowly add the cold, freshly prepared 2-nitrobenzenediazonium chloride solution to the cold alkaline 2-naphthol solution with vigorous stirring.[16]

-

Precipitation: An intensely colored precipitate of the azo dye should form immediately.[9]

-

Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[12]

-

Isolation: Collect the solid azo dye by vacuum filtration, wash it thoroughly with cold water to remove salts, and dry the product.

Substitution Reactions: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for replacing the diazonium group with a halide (Cl, Br) or a pseudohalide (CN).[5] The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN).[18] The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and releasing nitrogen gas.[5]

Sources

- 1. 3-Nitroanilinium chloride | C6H7ClN2O2 | CID 12215133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-nitroanilinium chloride | 33240-96-9 [chemnet.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. Key Applications of Diazonium Salts in Chemistry [vedantu.com]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3-NITROANILINE HYDROCHLORIDE CAS#: 33240-96-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Azo coupling - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide to (2-Nitroanilino)azanium Chloride: Analytical Derivatization and Synthetic Applications

Executive Summary

(2-Nitroanilino)azanium chloride —systematically recognized by its IUPAC nomenclature but more commonly referred to in laboratory settings as 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) —is a highly versatile bifunctional reagent. Characterized by the presence of a strongly electron-withdrawing ortho-nitro group adjacent to a hydrazine moiety, this compound is a cornerstone reagent in two distinct domains of chemical research:

-

Analytical Chemistry: It serves as a highly sensitive derivatization agent for the spectrophotometric and LC-MS/MS quantification of carbonyl compounds and carboxylic acids [1].

-

Organic Synthesis: It acts as a primary building block in the Fischer Indole Synthesis, enabling the construction of complex, pharmacologically active 7-nitroindole scaffolds [2].

This whitepaper provides an authoritative, self-validating guide to the mechanistic principles, experimental protocols, and data interpretation associated with (2-nitroanilino)azanium chloride.

Chemical and Physical Profiling

Understanding the physicochemical properties of 2-NPH·HCl is critical for optimizing reaction conditions, particularly regarding its solubility and the pKa of the azanium ion during acid-catalyzed workflows.

| Property | Specification |

| IUPAC Name | (2-nitroanilino)azanium;chloride |

| Common Synonyms | 2-Nitrophenylhydrazine hydrochloride; o-Nitrophenylhydrazine hydrochloride |

| CAS Number | 6293-87-4 |

| Molecular Formula | C₆H₈ClN₃O₂ (or C₆H₇N₃O₂ · HCl) |

| Molecular Weight | 189.60 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Storage Conditions | Room temperature, stored under nitrogen (Light/Air sensitive, Hygroscopic) |

Mechanistic Utility & Causality

Analytical Chemistry: Carbonyl and Carboxylic Acid Derivatization

The quantification of trace carboxylic acids and carbonyls in biological or environmental samples is notoriously difficult due to their poor chromophoric properties and low ionization efficiency in mass spectrometry. 2-NPH·HCl overcomes this by acting as a powerful derivatization tag [3].

The Causality of the Reaction: For carboxylic acids, 2-NPH cannot react directly. The acid must first be activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Pyridine is introduced as a nucleophilic catalyst to accelerate the formation of an active ester intermediate, which is subsequently attacked by the terminal amine of 2-NPH. The resulting 2-nitrophenylhydrazide exhibits two critical analytical advantages:

-

Spectrophotometric Shift: In alkaline media, the derivative deprotonates, extending the conjugated π -system and producing an intense violet color ( λmax shift), allowing for colorimetric detection[4].

-

Mass Spectrometry (LC-MS/MS): The electron affinity of the nitrophenyl group facilitates robust ionization in negative mode. The derivative consistently yields a stable product ion at m/z 137 , making it ideal for precursor ion scanning in complex biological matrices [3].

Workflow for the derivatization and LC-MS/MS detection of carboxylic acids using 2-NPH·HCl.

Organic Synthesis: Fischer Indole Synthesis

In drug discovery, the indole core is a privileged scaffold. 2-NPH·HCl is utilized to synthesize ortho-nitro substituted indoles via the Fischer Indole mechanism [2].

The Causality of the Reaction: The reaction begins with the condensation of 2-NPH with a ketone to form an arylhydrazone. Under strong acidic conditions, this intermediate tautomerizes to an ene-hydrazine. The critical step is a [3,3]-sigmatropic rearrangement . Because the bulky, electron-withdrawing nitro group occupies one ortho position, the rearrangement is sterically and electronically forced to occur at the unsubstituted ortho position, exclusively yielding 7-nitroindole derivatives. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the ene-hydrazine, necessitating harsher acidic conditions (e.g., Polyphosphoric acid or ZnCl2 at >100°C) compared to standard phenylhydrazine reactions.

Mechanistic pathway of the Fischer Indole Synthesis using 2-NPH·HCl.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where intermediate visual or spectroscopic cues confirm the success of the preceding step.

Protocol A: Derivatization of Carboxylic Acids for LC-MS/MS Profiling [3][4]

Objective: Tag trace aliphatic or aromatic carboxylic acids for high-sensitivity mass spectrometry.

-

Reagent Preparation: Prepare a 0.1 M solution of 2-NPH·HCl in aqueous ethanol (50:50 v/v). Prepare a 0.2 M solution of EDC in water.

-

Reaction Assembly: In a 2 mL reaction vial, combine 100 µL of the sample (containing carboxylic acids), 100 µL of the 2-NPH·HCl solution, and 100 µL of the EDC solution.

-

Catalysis: Add 10 µL of pyridine to the mixture. Validation Check: The addition of pyridine should cause a slight deepening of the yellow color, indicating the base-catalyzed activation of the ester.

-

Incubation: Heat the sealed vial at 60°C for 20 minutes.

-

Colorimetric Validation (Optional): To confirm derivatization prior to LC-MS, extract a 10 µL aliquot and add it to 1 mL of 0.1 M NaOH. Validation Check: A successful reaction will instantly produce an intense violet/purple color, whereas the blank will decolorize to a faint yellow [4].

-

LC-MS/MS Analysis: Inject the sample into the HPLC system. Set the mass spectrometer to negative ion mode and perform a precursor ion scan for m/z 137 .

Protocol B: Fischer Indole Synthesis of 7-Nitroindoles [2]

Objective: Synthesize substituted 7-nitroindoles from corresponding ketones.

-

Hydrazone Formation: Dissolve 10 mmol of 2-NPH·HCl and 10 mmol of the target ketone in 20 mL of absolute ethanol. Reflux for 2 hours. Validation Check: The reaction progress can be monitored by TLC; the formation of a bright orange/red precipitate (the hydrazone) confirms successful condensation.

-

Solvent Removal: Evaporate the ethanol under reduced pressure to isolate the crude hydrazone.

-

Cyclization: Suspend the crude hydrazone in 15 g of Polyphosphoric Acid (PPA). Heat the highly viscous mixture to 120°C under a nitrogen atmosphere for 3–4 hours. Causality Note: The high temperature and strong Lewis/Brønsted acid environment overcome the activation energy barrier imposed by the electron-withdrawing ortho-nitro group.

-

Quenching & Workup: Pour the hot mixture over crushed ice and neutralize carefully with aqueous NH4OH until pH 8 is reached. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification & Validation: Purify via silica gel column chromatography (Hexanes/EtOAc). Validation Check: Analyze via 1H NMR. The success of the cyclization is definitively confirmed by the presence of a highly deshielded indole N-H proton, typically resonating between δ 11.5 and 12.0 ppm [2].

Quantitative Data Summary

The following table summarizes the analytical parameters for 2-NPH derivatized compounds, providing a reference for method calibration.

| Analyte Class | Coupling Agent Required | Detection Method | Key Analytical Metric | Sensitivity / LOD |

| Aliphatic Carboxylic Acids | Yes (EDC + Pyridine) | LC-MS/MS (Negative Mode) | Precursor Ion m/z 137 | Low nanomolar (nM) |

| Aromatic Carboxylic Acids | Yes (EDC + Pyridine) | Spectrophotometric (Alkaline) | λmax ~ 540-560 nm (Violet) | Microgram ( μ g) range |

| Aldehydes / Ketones | No (Direct Acid Catalysis) | HPLC-DAD | UV Absorbance (Hydrazone chromophore) | High nanomolar (nM) |

| Amino Acids | Yes (EDC + Pyridine) | Spectrophotometric (Alkaline) | Reduced sensitivity (Steric hindrance) | Milligram (mg) range |

References

-

National Institutes of Health (PMC). Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability. PMC. Available at:[Link]

-

Peters, R., et al. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A (via ResearchGate). Available at: [Link]

-

Kasai, Y., Tanimura, T., & Tamura, Z. Colorimetric Detection and Determination of Carboxylic Acids with 2-Nitrophenylhydrazine Hydrochloride. J-Stage. Available at:[Link]

Technical Whitepaper: Molecular Weight Determination and Physicochemical Profiling of (3-Nitrophenyl)azanium Chloride

Executive Summary

(3-Nitrophenyl)azanium chloride—commonly referred to in literature as 3-nitroanilinium chloride or m-nitroaniline hydrochloride—is a critical intermediate in the synthesis of azo dyes, active pharmaceutical ingredients (APIs), and advanced functional materials. In drug development and scale-up synthesis, downstream failures are frequently caused by a fundamental misunderstanding of this compound's stoichiometric weight. This whitepaper provides a comprehensive, field-proven analysis of its molecular weight (174.58 g/mol ), structural mechanics, and the self-validating analytical workflows required to verify its identity in a rigorous laboratory setting.

Chemical Identity and Structural Mechanics

(3-Nitrophenyl)azanium chloride is the hydrochloride salt of 3-nitroaniline. The molecular weight of a compound dictates the stoichiometric equivalents required for any chemical reaction, making its precise calculation non-negotiable.

Causality of Salt Formation: The presence of the highly electronegative nitro (-NO₂) group at the meta position of the benzene ring withdraws electron density from the aromatic system via inductive effects. This significantly reduces the basicity of the primary amine group compared to an unsubstituted aniline. Consequently, strong acidic conditions (using hydrochloric acid) are required to force and maintain the protonation of the amine, forming the stable azanium cation.

The theoretical molecular weight is calculated by summing the exact mass of the free base and the acid, yielding 174.58 g/mol , as corroborated by[1].

-

Free Base (C₆H₆N₂O₂): 138.12 g/mol

-

Hydrochloric Acid (HCl): 36.46 g/mol

-

Total Molecular Weight (C₆H▱ClN₂O₂): 174.58 g/mol

Table 1: Physicochemical and Quantitative Data Summary

| Parameter | Value | Analytical Significance |

| IUPAC Name | (3-nitrophenyl)azanium chloride | Standardized nomenclature for regulatory filings. |

| CAS Number | 33240-96-9 | Identifier for procurement, as listed by[2]. |

| Molecular Formula | C₆H▱ClN₂O₂ | Defines the elemental composition for exact mass calculation. |

| Molecular Weight | 174.58 g/mol | Critical for calculating stoichiometric equivalents in API synthesis. |

| Exact Mass | 174.0196 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the determination and verification of molecular weight must be approached through self-validating experimental systems. Below are the field-proven protocols for synthesizing the salt and validating its molecular weight.

Protocol 1: Synthesis and Stoichiometric Validation

This protocol describes the controlled protonation of 3-nitroaniline.

-

Dissolution: Dissolve 10.0 mmol (1.38 g) of 3-nitroaniline in 15 mL of anhydrous ethanol in a round-bottom flask.

-

Protonation: Slowly add 12.0 mmol of concentrated HCl (37%) dropwise under continuous magnetic stirring at 0–5°C.

-

Causality: Maintaining a temperature near 0°C prevents oxidative side reactions of the amine and suppresses the solubility of the forming salt, thermodynamically driving crystallization.

-

-

Precipitation: Add 20 mL of cold diethyl ether to the mixture to completely precipitate the azanium chloride salt.

-

Isolation: Filter the precipitate under vacuum, wash with 10 mL of cold ether, and dry in a vacuum desiccator overnight.

-

Self-Validation (Gravimetric): Weigh the dried product. A theoretical yield of 1.74 g confirms that the 1:1 stoichiometric protonation was successful, indirectly validating the molecular weight of 174.58 g/mol .

Synthesis and protonation pathway of (3-nitrophenyl)azanium chloride from 3-nitroaniline.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

Mass spectrometry provides direct, empirical confirmation of the molecular weight by measuring the mass-to-charge ratio (m/z) of the dissociated ions.

-

Sample Preparation: Prepare a 1 µg/mL solution of the synthesized (3-nitrophenyl)azanium chloride in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% formic acid.

-

Ionization: Inject the sample into an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

-

Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI transfers the pre-formed ions from the solution phase into the gas phase without inducing extensive fragmentation. This preserves the intact (3-nitrophenyl)azanium cation for accurate mass detection.

-

-

Detection (Positive Mode): Scan for the cation. The expected m/z is 139.0507 [M-Cl]⁺.

-

Detection (Negative Mode): Scan for the chloride anion. The expected m/z is 34.9688 [Cl]⁻.

-

Self-Validation (Data Synthesis): The sum of the exact masses of the detected cation and anion (adjusting for electron mass) must equal the theoretical exact mass of the salt (174.0196 Da). Any deviation greater than 5 ppm indicates an impurity or incorrect structural assumption.

Mass spectrometry workflow for determining the molecular weight of the azanium salt.

Table 2: Expected HRMS Data for (3-Nitrophenyl)azanium Chloride

| Ion Mode | Target Species | Formula | Theoretical m/z |

| Positive ESI (+ve) | (3-Nitrophenyl)azanium | C₆H▱N₂O₂⁺ | 139.0507 |

| Negative ESI (-ve) | Chloride | Cl⁻ | 34.9688 |

| Combined | Intact Salt | C₆H▱ClN₂O₂ | 174.0196 (Exact Mass) |

Protocol 3: Argentometric Titration for Chloride Content

To cross-verify the molecular weight determined by MS, a classical wet-chemistry approach is employed to quantify the chloride mass fraction.

-

Preparation: Dissolve exactly 174.6 mg (theoretically 1.00 mmol based on the 174.58 g/mol MW) of the salt in 50 mL of distilled water.

-

Titration: Titrate the solution with a standardized 0.100 M Silver Nitrate (AgNO₃) solution using 1 mL of 5% potassium chromate (K₂CrO₄) as an indicator (Mohr's method).

-

Endpoint Detection:

-

Causality: The Ag⁺ ions react preferentially with Cl⁻ to form a white, insoluble AgCl precipitate. Once all chloride is consumed, the first microscopic excess of Ag⁺ reacts with the chromate indicator to form silver chromate (Ag₂CrO₄), which presents as a distinct red-brown precipitate, signaling the exact endpoint.

-

-

Self-Validation: If the assumed molecular weight (174.58 g/mol ) and purity (100%) are correct, the titration will require exactly 10.0 mL of 0.100 M AgNO₃. A required volume of >10.2 mL or <9.8 mL immediately flags the presence of excess HCl, moisture (hydration), or unreacted free base, thereby invalidating the working molecular weight for stoichiometric calculations.

Applications in Drug Development

In pharmaceutical synthesis, utilizing the hydrochloride salt of an aniline derivative rather than the free base is a strategic choice. The salt form exhibits significantly higher aqueous solubility, which is critical for bioavailability in physiological environments.

Furthermore, when scaling up reactions (e.g., diazonium salt formation for azo-coupling), using the precise molecular weight of 174.58 g/mol ensures that the sodium nitrite (NaNO₂) is added in exact equimolar amounts. An error here—such as calculating based on the free base weight (138.12 g/mol )—would result in a ~21% excess of the aniline derivative, leading to dangerous accumulations of reactive intermediates, difficult purification steps, and catastrophic yield loss.

References

-

PubChem . "m-Nitroaniline hydrochloride - Compound Summary". National Center for Biotechnology Information. URL:[Link]

Sources

An In-Depth Technical Guide to the Physical Properties of m-Nitroaniline Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

m-Nitroaniline hydrochloride, the salt form of the versatile chemical intermediate m-nitroaniline, presents a unique set of physical properties crucial for its application in organic synthesis and pharmaceutical development. The protonation of the amino group to form the anilinium salt significantly alters key characteristics such as solubility, melting point, and spectroscopic behavior compared to its free base. Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, formulation design, and ensuring the quality and consistency of downstream products. This guide provides a comprehensive examination of the critical physical properties of m-nitroaniline hydrochloride, detailing not only the established values but also the underlying scientific principles and the robust experimental methodologies required for their validation. By grounding these analyses in authoritative references and field-proven insights, this document serves as a vital resource for scientists and developers working with this important compound.

The Rationale for Salt Formation: Why m-Nitroaniline Hydrochloride?

In pharmaceutical and chemical development, converting a parent molecule into a salt form is a deliberate strategy to enhance its physicochemical properties.[1][2][3][4] The free base, m-nitroaniline, exhibits limited aqueous solubility, which can be a significant hurdle in applications requiring aqueous reaction media or for bioavailability in drug formulations.[5]

The formation of the hydrochloride salt (Figure 1) by treating m-nitroaniline with hydrochloric acid protonates the weakly basic amino group (-NH₂) to form an anilinium cation (-NH₃⁺). This introduces ionic character to the molecule, which generally leads to:

-

Enhanced Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar solvents like water, typically increasing solubility.[1]

-

Modified Crystal Structure: Salt formation alters the crystal lattice, influencing properties like melting point, hygroscopicity, and stability.[3][6]

-

Improved Stability: In some cases, salt forms can be more chemically stable and less prone to degradation than the free base.[6]

The selection of a salt form is therefore a critical decision in the drug development pipeline, impacting everything from synthesis and purification to the performance and safety of the final product.[2]

Figure 1: Synthesis of m-Nitroaniline Hydrochloride

Caption: Reaction scheme for the formation of m-nitroaniline hydrochloride.

Core Physical and Chemical Properties

A summary of the key identification and physical properties of m-nitroaniline hydrochloride is presented in Table 1. Each of these properties is discussed in detail in the subsequent sections.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Comments |

| Chemical Name | (3-nitrophenyl)azanium chloride | IUPAC Name.[7] |

| Synonyms | m-Nitroanilinium chloride | Also: 3-Nitroaniline hydrochloride.[7] |

| CAS Number | 33240-96-9 | For the hydrochloride salt. |

| Molecular Formula | C₆H₇ClN₂O₂ | Also represented as C₆H₆N₂O₂·HCl.[7] |

| Molecular Weight | 174.58 g/mol | Computed value.[7] |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 225-227 °C | A key indicator of purity. |

| pKa (m-nitroanilinium) | ~2.45 (in water) | Refers to the dissociation of the protonated amine (BH⁺ ⇌ B + H⁺).[8] |

Thermal Properties: Melting Point Analysis

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[9] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[9] m-Nitroaniline hydrochloride exhibits a significantly higher melting point than its free base (m.p. 114°C), a direct consequence of the strong ionic forces within the salt's crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of m-nitroaniline hydrochloride should be performed using the capillary method, which is a standard and reliable technique.[10][11]

Apparatus:

-

Melting point apparatus with a heated metal block and viewing lens.[9][10]

-

Glass capillary tubes (sealed at one end).

-

Spatula and watch glass.

Procedure:

-

Sample Preparation: Ensure the m-nitroaniline hydrochloride sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of approximately 3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. This value will guide the slower, more accurate measurement.[9]

-

Accurate Determination: For a new sample, heat the block to about 10-15°C below the expected melting point (225°C). Then, reduce the heating rate to 1-2°C per minute.[9][10]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Figure 2: Workflow for Melting Point Determination

Caption: Standard operational workflow for capillary melting point analysis.

Acidity and Ionization: The pKa of the m-Nitroanilinium Ion

The pKa value is a quantitative measure of the strength of an acid in solution. For m-nitroaniline hydrochloride, the relevant value is the pKa of its conjugate acid, the m-nitroanilinium ion (Ar-NH₃⁺). This value governs the equilibrium between the protonated (cationic) and deprotonated (neutral free base) forms and is critical for predicting the compound's behavior in solutions of varying pH. The equilibrium is described as:

C₆H₄(NO₂)NH₃⁺ + H₂O ⇌ C₆H₄(NO₂)NH₂ + H₃O⁺

The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. The electron-withdrawing nitro group (-NO₂) pulls electron density from the anilinium group, making it a stronger acid (and thus m-nitroaniline a weaker base) than aniline itself (pKa ≈ 4.6). The pKa of the m-nitroanilinium ion in water at 25°C is approximately 2.45.[8][12]

Causality: Why Spectrophotometry is the Method of Choice

The pKa of the m-nitroanilinium ion can be accurately determined using UV-Vis spectrophotometry because the protonated (Ar-NH₃⁺) and deprotonated (Ar-NH₂) forms of the molecule have distinct electronic structures and, consequently, different UV-Vis absorption spectra.[8][12] The free base, m-nitroaniline, has a strong absorption band around 375 nm, attributed to a π → π* transition with significant intramolecular charge transfer character.[5] Upon protonation, the lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the aromatic ring. This results in a significant change in the absorption spectrum, typically a hypsochromic (blue) shift to shorter wavelengths. By measuring the absorbance of solutions at a fixed wavelength (e.g., 380 nm) across a range of known pH values, one can determine the ratio of the two species and subsequently calculate the pKa.[8][12]

Experimental Protocol: Spectrophotometric pKa Determination

This protocol is adapted from established methods for determining the dissociation constants of anilinium ions.[8][12]

Materials:

-

UV-Vis Spectrophotometer with 1 cm path length cuvettes.

-

Calibrated pH meter.

-

A series of buffer solutions of known pH (e.g., from pH 1.0 to 4.0).

-

Stock solution of m-nitroaniline hydrochloride in deionized water.

-

0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.

Procedure:

-

Wavelength Selection: Determine the absorption spectra of m-nitroaniline in a highly acidic solution (e.g., 0.1 M HCl, fully protonated form) and a neutral or slightly basic solution (e.g., pH 7, fully deprotonated form) to identify a suitable analytical wavelength (λ_analysis). This wavelength should be one where the difference in absorbance between the two forms is maximal (e.g., ~380 nm).[8]

-

Sample Preparation: Prepare a series of solutions, each containing the same concentration of m-nitroaniline hydrochloride, but in different buffers covering the pH range around the expected pKa (e.g., pH 1.5, 2.0, 2.5, 3.0, 3.5).

-

Measurement: Measure the absorbance (A) of each solution at λ_analysis. Also, measure the absorbance of the fully protonated form (A_H⁺) in strong acid and the fully deprotonated form (A_B) in a neutral/basic solution.

-

Calculation: The pKa can be calculated for each pH value using the Henderson-Hasselbalch equation adapted for spectrophotometry:

pKa = pH + log [ (A - A_H⁺) / (A_B - A) ]

-

Data Analysis: The final pKa is the average of the values calculated across the different pH points. Alternatively, plotting pH versus log[(A - A_H⁺)/(A_B - A)] will yield a straight line with a y-intercept equal to the pKa.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, as described in the United States Pharmacopeia (USP).[14][15] This method ensures that the solution has reached a true state of saturation.

Apparatus:

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Glass vials or flasks with screw caps.

-

Analytical balance.

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE).

-

Validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

System Preparation: Add an excess amount of solid m-nitroaniline hydrochloride to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[14]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water, ethanol, buffer of specific pH) to each vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, though the time should be validated by ensuring the concentration does not change between, for example, 24 and 48 hours.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, the sample should be centrifuged and/or filtered.[15]

-

Quantification: Accurately dilute the clear, saturated solution with the appropriate mobile phase. Analyze the concentration of the dissolved m-nitroaniline hydrochloride using a pre-validated HPLC-UV method against a calibration curve.

-

Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment. For m-nitroaniline hydrochloride, key techniques include UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy

-

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of m-nitroaniline and its salt is dominated by π→π* transitions within the aromatic system.[16]

-

Expected Spectrum of the Hydrochloride: Compared to the free base (λ_max ≈ 375 nm in ethanol), the protonation of the amino group in the hydrochloride salt removes the nitrogen lone pair from conjugation with the benzene ring.[5] This disruption of the "push-pull" system results in a higher energy electronic transition, leading to a significant hypsochromic (blue) shift of the main absorption band to a shorter wavelength. The spectrum of the hydrochloride will more closely resemble that of nitrobenzene.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds within a molecule. It is an excellent tool for identifying functional groups.

-

Expected Spectral Changes: The IR spectrum of m-nitroaniline hydrochloride will show distinct differences from the free base, primarily in the region of N-H vibrations.

-

Disappearance of N-H Stretches: The characteristic symmetric and asymmetric N-H stretching bands of the primary amine (-NH₂) in the free base (typically ~3300-3500 cm⁻¹) will be absent.

-

Appearance of N⁺-H Stretches: These will be replaced by the broad, strong absorption bands of the anilinium group (-NH₃⁺) from approximately 2800-3200 cm⁻¹.

-

Appearance of N⁺-H Bending: A prominent N⁺-H bending (scissoring) vibration is expected to appear around 1500-1600 cm⁻¹.

-

NO₂ Group Vibrations: The strong asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) will remain, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[17]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Chemical shift, integration, and coupling patterns reveal the structure.[18]

-

Expected Spectrum of the Hydrochloride: The formation of the anilinium salt has a profound effect on the chemical shifts of the aromatic protons.

-

Proton Exchange: The protons on the nitrogen (-NH₃⁺) are acidic and may exchange with residual water in the solvent (like DMSO-d₆), often appearing as a broad singlet. Its chemical shift can be highly variable depending on concentration and temperature.[18]

-

Downfield Shift of Aromatic Protons: The -NH₂ group in the free base is an electron-donating group. In contrast, the protonated -NH₃⁺ group is strongly electron-withdrawing due to its positive charge. This deshielding effect will cause all protons on the aromatic ring to shift significantly downfield (to a higher ppm value) compared to their positions in the spectrum of the free base.

-

Coupling Constants: The coupling constants (J-values) between the aromatic protons are determined by the geometry of the ring and are not expected to change significantly upon protonation.[19][20]

-

Figure 3: Conceptual Logic for Spectroscopic Analysis

Caption: Logical workflow for the multi-technique spectroscopic characterization.

Crystal Structure

While this guide focuses on macroscopic physical properties, they are all manifestations of the compound's arrangement in the solid state. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.[21]

The crystal structure of m-nitroaniline hydrochloride has been determined and reveals the specific packing of the (3-nitrophenyl)azanium cations and chloride anions in the crystal lattice. Understanding this packing is crucial for:

-

Polymorphism Studies: Identifying if different crystalline forms (polymorphs) exist, which can have different solubilities and stabilities.

-

Rational Drug Design: The study of anilinium salt structures provides insight into hydrogen-bonding patterns and non-covalent interactions that are fundamental to how drugs interact with biological targets.[22][23][24][25]

-

Predicting Properties: Computational models based on crystal structure data can help predict material properties like mechanical strength and hygroscopicity.

Conclusion

The physical properties of m-nitroaniline hydrochloride are markedly different from its parent free base, a direct result of the protonation of the amino group. This transformation imparts ionic character, leading to a higher melting point, enhanced aqueous solubility, and distinct spectroscopic signatures. A thorough understanding and experimental validation of these properties—melting point, pKa, solubility, and spectral characteristics—are indispensable for any scientist or engineer employing this compound. The protocols and principles detailed in this guide provide a robust framework for the accurate characterization of m-nitroaniline hydrochloride, ensuring its effective and reliable use in research, development, and manufacturing.

References

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Robinson, R. A. (1967). The Dissociation Constant of m-Nitroanilinium Ion in Water-Tetrahydrofuran Solvents at 25 °C. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 71A(3), 213–215.

- Kumar, K., et al. (2018). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Rasayan Journal of Chemistry, 11(2), 915-928.

-

PubChem. (n.d.). m-Nitroaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- ACS Publications. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.

- IUCr Journals. (2023). Crystal structure studies and Hirshfeld surface analysis of 4-(dimethylazaniumyl)

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- MDPI. (2021).

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

- National Center for Biotechnology Information. (1967).

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]

- ResearchGate. (2014).

- BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.

- Chemistry LibreTexts. (2022). 6.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Determination Methods in USP | PDF. Retrieved from [Link]

- ResearchGate. (2023). Crystal structure studies and Hirshfeld surface analysis of 4-(dimethylazaniumyl)

- ResearchGate. (2026).

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

- Metlin. (2024).

- IUCr. (n.d.). Crystal structure studies and Hirshfeld surface analysis of 4-(dimethylazaniumyl).

- Chemistry LibreTexts. (2023). 4.9.2: FTIR spectrum of HCl.

- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.

- American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.

- IntechOpen. (2022).

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

- Springer. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of the Iranian Chemical Society.

- Wiley Online Library. (2026).

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

- StackExchange. (2023). UV-Vis Absorbance against wavelength graph for finding max wavelength.

- World Health Organization. (2018).

-

University of East Anglia. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

- University of Technology, Iraq. (n.d.). UV/VIS spectrophotometer and Beer's Law.

- U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS.

- Japanese Pharmacopoeia. (n.d.).

-

A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjpdft.com [rjpdft.com]

- 7. m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. The Dissociation Constant of m-Nitroanilinium Ion in Water-Tetrahydrofuran Solvents at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uspnf.com [uspnf.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 25. Structural Diversity in Substituted Pyridinium Halocuprates(II) | IntechOpen [intechopen.com]

Advanced Safety and Analytical Monograph: m-Nitroaniline Hydrochloride (CAS 33240-96-9)

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a deeply integrated system of chemical understanding, toxicological mechanism, and analytical validation. Standard Safety Data Sheets (SDS) often lack the mechanistic context required for advanced research and drug development. This whitepaper serves as an in-depth technical guide to handling, analyzing, and mitigating the risks associated with m-Nitroaniline hydrochloride (3-Nitroaniline hydrochloride).

By synthesizing physicochemical data with toxicological causality and self-validating analytical protocols, this guide empowers laboratory personnel to design inherently safer experimental workflows.

Physicochemical Profiling & Hazard Classification

m-Nitroaniline hydrochloride is an organic salt characterized by an amino group and a nitro group attached to a benzene ring. In synthetic workflows, the hydrochloride salt is frequently selected over the free base (3-nitroaniline) because protonation of the amine yields significantly enhanced stability against oxidative degradation and vastly superior aqueous solubility[1]. This solubility is critical for both its utility in pharmaceutical synthesis and its environmental mobility during a spill.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Benzenamine, 3-nitro-, hydrochloride (1:1) |

| CAS Number | 33240-96-9 |

| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) |

| Molecular Weight | 174.58 g/mol |

| Appearance | Yellow to orange crystalline solid |

| GHS Classification | Acute Tox. 4 (Oral) - Harmful if swallowed |

| Primary Hazard | Induction of Methemoglobinemia |

| Extinguishing Media | Dry chemical, CO₂, or alcohol-resistant foam |

Mechanistic Toxicology: The Methemoglobinemia Pathway

To handle m-Nitroaniline hydrochloride safely, one must understand the causality behind its primary systemic hazard: methemoglobinemia .

Primary aromatic amines (PAAs) are highly lipophilic and readily absorb through the gastrointestinal tract and dermal layers. Once systemic, m-Nitroaniline undergoes hepatic oxidation mediated by Cytochrome P450 (CYP450) enzymes, converting the amine into an N-hydroxylamine metabolite[2].

This N-hydroxylated intermediate penetrates erythrocytes and reacts directly with oxyhemoglobin (Fe²⁺). Through a co-oxidation process, the iron center is oxidized to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. The resulting tissue hypoxia manifests clinically as cyanosis. While the body possesses a compensatory mechanism via the NADH-methemoglobin reductase pathway to reduce Fe³⁺ back to Fe²⁺, acute exposure to m-Nitroaniline overwhelms this enzymatic cycle, leading to a dangerous accumulation of methemoglobin[2].

Fig 1: CYP450-mediated oxidative stress pathway converting hemoglobin to methemoglobin.

Self-Validating Handling & Spill Response Protocols

Because m-Nitroaniline hydrochloride presents severe inhalation and contact risks, standard sweeping is prohibited. Friction or electrostatic discharge can ignite suspended dust[3]. The following step-by-step methodology establishes a self-validating containment system where each step inherently prevents the failure of the next.

Step-by-Step Spill Response Methodology

-

Evacuation and Isolation: Immediately evacuate non-essential personnel from the spill zone. Secure the area to prevent tracking of the chemical. Remove all sources of ignition, as the compound can form explosive dust-air mixtures[3].

-

PPE Donning: Responders must equip a NIOSH-approved N95 or P100 particulate respirator, chemical-impermeable nitrile gloves (double-gloved), and tightly sealed safety goggles.

-

Dust Suppression & Containment: Do not dry sweep. Lightly mist the spill area with a compatible solvent (e.g., water or a dilute alcohol solution) to suppress aerosolization of the crystalline powder.

-

Collection: Use non-sparking, anti-static tools to collect the dampened material[3]. Transfer the collected waste into a sealable, chemically compatible high-density polyethylene (HDPE) container.

-

Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water. The amphiphilic nature of soap disrupts any residual hydrophobic interactions of the organic compound with the surface.

-

Disposal: Label the container clearly as "Hazardous Waste: Toxic Aromatic Amine" and dispose of it in accordance with local environmental regulations.

Fig 2: Systematic workflow for m-Nitroaniline hydrochloride accidental spill containment.

Analytical Validation: HPLC-UV Quantification Protocol

To verify the purity of m-Nitroaniline hydrochloride and monitor for degradation (e.g., hydrolysis or oxidation), a robust analytical method is required. While Gas Chromatography (GC) is common for volatile organics, nitroanilines are thermolabile and polar, meaning GC requires a time-consuming derivatization step[4].

Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the gold standard. It allows for direct analysis without derivatization, providing a self-validating check on the compound's integrity.

Step-by-Step RP-HPLC Methodology

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 60% LC-MS grade Water (buffered to pH 6.5 with 10 mM ammonium acetate to maintain the amine in a consistent ionization state) and 40% Acetonitrile. Degas via ultrasonication for 15 minutes.

-

Standard and Sample Preparation: Dissolve 10 mg of the m-Nitroaniline hydrochloride sample in 10 mL of the mobile phase to create a 1 mg/mL stock. Perform serial dilutions to achieve a working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Chromatographic Separation:

-

Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size). The non-polar stationary phase effectively retains the aromatic ring.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C to ensure reproducible retention times.

-

-

Data Acquisition: Monitor the eluent using a UV/Vis or Photodiode Array (PDA) detector set to 227 nm , which aligns with the optimal absorbance maximum for the nitroaromatic chromophore[5].

-

Validation: Confirm system suitability by ensuring the tailing factor (T) is ≤ 1.5 and the theoretical plate count (N) is ≥ 2000. Any secondary peaks indicate degradation or baseline impurities that violate the purity thresholds defined in the SDS.

References

- CymitQuimica. "CAS 33240-96-9: Benzenamine, 3-nitro-, hydrochloride (1:1)." CymitQuimica Catalog.

- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE." ChemicalBook.

- ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Omega.

- LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." Chromatography Online.

- ResearchGate. "Determination of 3-Nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-Crown-6 Ether and High-Performance Liquid Chromatography." ResearchGate.

Sources

Electronic and Steric Determinants of Basicity in Nitroaniline Isomers: A Technical Guide

Executive Summary

Understanding the basicity of nitroaniline isomers is a foundational concept in organic synthesis, medicinal chemistry, and drug development. The position of the electron-withdrawing nitro (–NO₂) group relative to the electron-donating amino (–NH₂) group creates distinct electronic environments that dictate chemical reactivity, solubility, and pharmacokinetics. This guide provides an in-depth mechanistic analysis of how inductive effects, resonance delocalization, and steric phenomena govern the basicity of ortho-, meta-, and para-nitroaniline, supported by self-validating experimental protocols for precise pKa determination.

The Physicochemical Landscape

Basicity in aqueous and mixed-solvent systems is quantified by the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value indicates a weaker base, as the conjugate acid readily gives up its proton. The introduction of a nitro group to the aniline ring universally decreases basicity due to its strong electron-withdrawing nature (1)[1].

Quantitative Comparison of Isomers

The following table summarizes the key physicochemical properties of the isomers compared to the unsubstituted aniline baseline:

| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Aniline (Reference) |

| pKa (Conjugate Acid) | ~ -0.3 | ~ 2.5 | ~ 1.0 | 4.6 |

| Basicity Order | Weakest | Strongest (among isomers) | Intermediate | Baseline |

| Melting Point (°C) | 71.5 | 114 | 146 - 149 | -6.0 |

| Dipole Moment (Debye) | ~ 4.3 | ~ 5.1 | ~ 6.9 | 1.5 |

(Data synthesized from 2[2] and 3[3])

Mechanistic Analysis of Basicity

The basicity of aromatic amines depends entirely on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that delocalizes this lone pair or sterically hinders proton approach will reduce basicity.

The Baseline: Aniline (pKa 4.6)

In unsubstituted aniline, the nitrogen lone pair is partially delocalized into the π-system of the benzene ring. This resonance stabilization of the free base makes aniline a significantly weaker base than aliphatic amines (e.g., cyclohexylamine, pKa ~10.6) (4)[4].

m-Nitroaniline: Isolation of the Inductive Effect (pKa ~2.5)

m-Nitroaniline is the strongest base among the three nitro isomers (3)[3]. When the nitro group is in the meta position, it exerts a strong electron-withdrawing inductive effect (–I) through the σ-bonds. However, drawing the resonance structures reveals that the positive charge generated by the nitro group's resonance does not fall on the carbon atom bearing the amino group. Consequently, the nitrogen lone pair cannot be delocalized into the nitro group via resonance (the –R effect is absent for the amino group). The reduction in basicity compared to aniline is solely due to the –I effect (5)[5].

p-Nitroaniline: The Dominance of Resonance (pKa ~1.0)

In p-nitroaniline, both the –I and –R effects operate. The para position allows for extended conjugation; the lone pair on the amino nitrogen can be fully delocalized through the aromatic ring and onto the oxygen atoms of the nitro group. This creates highly stable resonance structures (such as a quinoid intermediate) that heavily stabilize the unprotonated free base. Because the lone pair is heavily involved in this extended π-system, it is highly unavailable for bonding with a proton, resulting in a sharp drop in basicity (1)[1].

o-Nitroaniline: Proximity and Steric Inhibition (pKa ~ -0.3)

o-Nitroaniline is the weakest base of the series, possessing a negative pKa value. This extreme reduction in basicity is caused by a trifecta of effects:

-

Maximized Inductive Effect: The –I effect is distance-dependent and is strongest at the ortho position.

-

Resonance Delocalization: Like the para isomer, the –R effect actively delocalizes the amino lone pair.

-

The Ortho Effect (Steric Inhibition of Protonation): The bulky nitro group physically blocks the approach of a solvated proton. Furthermore, strong intramolecular hydrogen bonding between the amino hydrogens and the nitro oxygens stabilizes the neutral molecule, making the thermodynamic cost of breaking these bonds for protonation highly unfavorable (3)[3].

Caption: Logical hierarchy of electronic and steric effects governing nitroaniline basicity.

Experimental Protocol: Self-Validating Potentiometric pKa Determination

Determining the pKa of weak, poorly water-soluble bases like nitroanilines requires a meticulously controlled environment. The following protocol utilizes a mixed-solvent system and incorporates internal mathematical validation to ensure data integrity (2)[2].

Causality Behind Experimental Choices

-

Solvent Selection (50:50 Ethanol/Water): Nitroanilines have notoriously low aqueous solubility (e.g., m-nitroaniline is ~1.0 g/L at 25 °C) (5)[5]. A co-solvent system ensures complete dissolution, preventing precipitation during titration which would skew equilibrium calculations.

-

First Derivative Validation: Relying on visual identification of the inflection point on a standard pH vs. Volume curve is prone to human error, especially for very weak bases. Calculating the first derivative ( dpH/dV ) creates a self-validating mathematical peak that objectively defines the equivalence point.

Step-by-Step Methodology

Phase 1: Preparation & Calibration

-

Solvent Blank Preparation: Prepare 100 mL of a 50:50 (v/v) Ethanol/Milli-Q Water solution. Degas via sonication to remove dissolved CO₂.

-

Analyte Solution: Accurately weigh 0.1 mmol of the target nitroaniline isomer and dissolve it completely in 50 mL of the prepared solvent mixture.

-

Calibration: Calibrate a high-precision glass electrode pH meter using a 3-point standard buffer system (pH 4.0, 7.0, and 10.0).

Phase 2: Titration Execution 4. Baseline Reading: Submerge the pH electrode into the analyte solution under continuous, gentle magnetic stirring. Record the initial pH. 5. Titrant Addition: Using an automated burette, add standardized 0.05 M HCl in 0.1 mL increments. 6. Equilibration: Allow 30 seconds between additions for the pH reading to stabilize. Record the exact volume of HCl added and the corresponding pH. 7. Completion: Continue the titration until the pH drops below 1.5, ensuring the equivalence point is fully bypassed.

Phase 3: Data Analysis & Validation 8. Curve Plotting: Plot the primary titration curve (pH vs. Volume of HCl). 9. Derivative Calculation: Plot the first derivative ( dpH/dV ) against the Volume of HCl. The distinct peak indicates the exact equivalence volume ( Veq ). 10. pKa Extraction: Identify the pH on the primary curve at exactly half the equivalence volume ( Veq/2 ). According to the Henderson-Hasselbalch equation, at half-equivalence, pH=pKa . 11. Solvent Correction (Yasuda-Shedlovsky Extrapolation): Because the pKa was measured in a mixed solvent, perform titrations at varying ethanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% ethanol to find the true aqueous pKa.

Caption: Self-validating potentiometric titration workflow for pKa determination.

References

-

Basicity of Amines - Infinity Learn. Available at:[Link]

-

3-Nitroaniline - Grokipedia. Available at: [Link]

-

Aniline: Acidic or Basic Properties? - Scribd. Available at: [Link]

Sources

Electrophilic Aromatic Substitution in m-Nitroaniline: Regioselectivity, Mechanistic Pathways, and Synthetic Protocols

Executive Summary

Electrophilic aromatic substitution (EAS) on disubstituted benzenes requires a precise understanding of competing electronic and steric effects. m-Nitroaniline (3-nitroaniline) presents a highly complex substrate for EAS due to the opposing directing effects of its substituents: a strongly activating amino group (-NH₂) and a strongly deactivating nitro group (-NO₂). This whitepaper provides an in-depth mechanistic analysis of regioselectivity in m-nitroaniline, detailing the causality behind experimental choices in both halogenation and polynitration workflows.

Mechanistic Principles: The Push-Pull Dynamics of Regioselectivity

The regiochemical outcome of EAS on m-nitroaniline is dictated by the interplay of resonance (+M, -M) and inductive (-I) effects.

-

The Activating Vector: The free amino group (-NH₂) is a strong π-donor (+M effect), which significantly increases electron density across the aromatic ring. It is an ortho/para-director, promoting electrophilic attack at positions 2, 4, and 6 relative to itself[1].

-

The Deactivating Vector: The nitro group (-NO₂) is a strong π-acceptor (-M effect) and σ-acceptor (-I effect). It severely deactivates the ring and directs incoming electrophiles to the meta positions (positions 1 and 5)[1].

Because the activating effect of the -NH₂ group dominates over the deactivating effect of the -NO₂ group, the primary nucleophilic centers are positions 2, 4, and 6[1]. However, the regioselectivity is further refined by the Ortho Effect and steric hindrance. Position 2 is sterically compressed between the existing -NH₂ and -NO₂ groups, making it less thermodynamically favorable for mono-substitution compared to positions 4 and 6[2]. During exhaustive substitution (such as polybromination), all three activated sites (2, 4, and 6) are functionalized.

The Acidic Media Anomaly

A critical mechanistic divergence occurs based on the pH of the reaction matrix. In neutral or weakly acidic media, the free -NH₂ group dictates the ortho/para regioselectivity. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is strongly deactivating and meta-directing[3]. Despite this, exhaustive nitration yields 2,3,4,6-tetranitroaniline. This occurs because the reaction proceeds via an N-nitramine intermediate (phenylnitramine) at the unprotonated nitrogen trace, which subsequently undergoes an acid-catalyzed intramolecular rearrangement to the C-nitro products at the ortho and para positions[4].

Fig 1. Regioselectivity mapping in m-nitroaniline based on competing directing effects.

Halogenation Dynamics: Catalyst-Free Polybromination

The bromination of m-nitroaniline demonstrates the profound activating power of the free amine. Unlike the bromination of benzene, which requires a strong Lewis acid catalyst (e.g., FeBr₃) to generate the bromonium ion (Br⁺), the high electron density of the m-nitroaniline ring is sufficient to directly polarize and cleave the Br-Br bond. Exhaustive bromination occurs rapidly, yielding 2,4,6-tribromo-3-nitroaniline[5].

Experimental Protocol: Synthesis of 2,4,6-Tribromo-3-nitroaniline

Causality of Solvent Choice: Glacial acetic acid is utilized rather than water to ensure complete solubilization of the organic starting material while moderating the highly exothermic halogenation rate[6].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-nitroaniline in glacial acetic acid[6].

-

Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C[6].

-

Electrophile Addition: Slowly add liquid bromine dropwise via the funnel. The rate of addition must be strictly controlled to prevent thermal runaway.

-

Isolation: Once the addition is complete, allow the mixture to reach room temperature. Pour the mixture into a sodium bisulfite solution to quench any unreacted bromine[6].

-

Self-Validation: The reaction is self-indicating. The disappearance of the characteristic red-brown color of bromine confirms its consumption, while the precipitation of the highly substituted, less soluble 2,4,6-tribromo-3-nitroaniline provides immediate visual confirmation of product formation. Collect the solid via vacuum filtration.

Polynitration: Overcoming Ring Deactivation

The synthesis of 2,3,4,6-tetranitroaniline (TNA) from m-nitroaniline is a critical industrial process for generating high-energy materials[7]. Because the sequential addition of nitro groups severely depletes the ring's electron density, standard nitrating mixtures (HNO₃/H₂SO₄) are insufficient. The reaction requires forcing conditions utilizing oleum (fuming sulfuric acid)[8].

Experimental Protocol: Industrial-Scale Synthesis of 2,3,4,6-Tetranitroaniline (TNA)

Causality of Oleum: Oleum acts as a potent dehydrating agent, driving the equilibrium of nitric acid protonation forward to generate a maximum concentration of the highly reactive nitronium ion (NO₂⁺)[7].

-

Substrate Dissolution: Dissolve 85 g (0.615 mole) of m-nitroaniline in 750 mL of concentrated sulfuric acid (98%) with efficient mechanical stirring[4].

-

Mixed Acid Preparation: In a separate, highly cooled vessel, carefully combine 150 mL of 90% fuming nitric acid with 250 mL of 27-33% oleum[4].

-

Controlled Addition: Cool the m-nitroaniline solution to 18–20 °C. Add the mixed acid dropwise over 1 to 4 hours. Crucial: The highly exothermic nature of polynitration requires strict adherence to the 18–20 °C limit to prevent oxidative cleavage of the aromatic ring and tar formation[4].

-

The Digestion Phase: After addition, raise the temperature to 28–30 °C and maintain continuous stirring for 3 to 5 days. Causality: This extended digestion period is an absolute requirement to allow the kinetically favored N-nitramine intermediate to undergo an acid-catalyzed rearrangement into the thermodynamically stable C-nitro product[4].

-

Quenching & Self-Validation: Pour the dark mixture onto a large volume of crushed ice. Collect the precipitated TNA via a Buchner funnel. The protocol is validated during the washing phase: the product must be washed with cold water until the filtrate tests strictly neutral, confirming the complete removal of the corrosive acid matrix[4]. Dry at <60 °C to prevent thermal degradation.

Fig 2. Step-by-step workflow for the industrial-scale synthesis of 2,3,4,6-tetranitroaniline.

Quantitative Data Presentation

The following table summarizes the comparative reaction dynamics and outcomes of EAS on m-nitroaniline based on the protocols discussed.

| Starting Material | Reaction Type | Reagents & Conditions | Major Product | Key Mechanistic Causality |

| m-Nitroaniline | Bromination | Br₂, Glacial Acetic Acid (0–5 °C) | 2,4,6-Tribromo-3-nitroaniline | Strong +M effect of -NH₂ polarizes Br₂, enabling rapid, catalyst-free polybromination. |

| m-Nitroaniline | Polynitration | 90% HNO₃, 27-33% Oleum (18–20 °C) | 2,3,4,6-Tetranitroaniline (TNA) | Oleum acts as a dehydrating agent to drive NO₂⁺ formation, overcoming severe ring deactivation. |

| m-Nitroaniline | Nitramine Rearrangement | H₂SO₄ Matrix (28–30 °C, 3–5 days) | C-Nitro Rearrangement | Extended digestion allows the N-nitramine intermediate to migrate to the ortho/para carbons. |

Sources

- 1. 3-Nitroaniline â Grokipedia [grokipedia.com]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4,6-Tribromo-3-nitroaniline | 62406-72-8 | Benchchem [benchchem.com]

- 6. 1,2,3-Tribromo-5-nitrobenzene | 3460-20-6 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

history and discovery of (3-nitrophenyl)azanium chloride

An In-Depth Technical Guide to the History, Synthesis, and Applications of (3-Nitrophenyl)azanium Chloride

Executive Summary

(3-Nitrophenyl)azanium chloride—systematically recognized by IUPAC and widely known in literature as 3-nitroanilinium chloride (3NAC) or m-nitroaniline hydrochloride—is a highly versatile organic salt with the molecular formula C6H7ClN2O2 [1]. While historically utilized as a fundamental intermediate in dye synthesis and phase-separation extractions, recent breakthroughs have repositioned 3NAC as a critical material in the fields of non-linear optics (NLO), optoelectronics, and pharmaceutical screening[2],[3]. This whitepaper dissects the historical discovery, mechanistic synthesis, crystallographic properties, and modern applications of 3NAC.

Historical Context and Discovery

The lineage of (3-nitrophenyl)azanium chloride traces back to the mid-19th century with the discovery of its parent freebase, m-nitroaniline. First documented in 1846 by chemists Muspratt and Hofmann, m-nitroaniline was one of the earliest synthetic organic compounds evaluated for its sensory and chemical properties[4].

For over a century, the primary application of the chloride salt derivative was rooted in classical organic extraction. Because m-nitroaniline is a basic, lipophilic amine, early chemists discovered that treating it with hydrochloric acid (HCl) forced a dramatic polarity shift. This reaction forms the highly water-soluble (3-nitrophenyl)azanium chloride, allowing researchers to easily separate the amine from neutral compounds (like azobenzene) or acidic compounds via liquid-liquid extraction[5].

In the 21st century, the narrative of 3NAC shifted from a simple chemical intermediate to an advanced functional material. Researchers discovered that when crystallized under stringent thermodynamic controls, 3NAC forms a centrosymmetric triclinic lattice capable of third-order non-linear optical (NLO) behavior, opening new avenues in laser modulation and photonics[2].

Chemical Synthesis and Mechanistic Pathways

The formation of 3NAC relies on a straightforward but highly sensitive acid-base protonation. As a Senior Application Scientist, it is critical to emphasize that while the reaction is simple, the kinetics of crystallization dictate the material's utility in advanced applications.

Self-Validating Protocol: Synthesis and Crystal Growth of 3NAC

To achieve optical-grade single crystals, the following self-validating workflow must be adhered to:

-

Precursor Preparation: Suspend high-purity m-nitroaniline in deionized water.

-